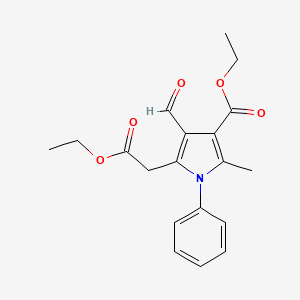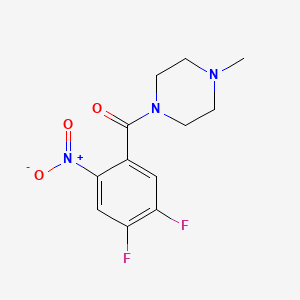![molecular formula C21H21BrN4O3S B14948818 (2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14948818.png)
(2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, an allyl group, and a phenylhydrazinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 5-bromo-2,4-dimethoxybenzaldehyde, allyl bromide, and thiosemicarbazide. The synthesis process can be summarized as follows:
Formation of Thiazole Ring: The reaction between 5-bromo-2,4-dimethoxybenzaldehyde and thiosemicarbazide under acidic conditions leads to the formation of the thiazole ring.
Allylation: The thiazole intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the allyl group.
Hydrazinecarboxamide Formation: Finally, the compound is treated with phenylhydrazinecarboxamide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures.
Uniqueness
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE is unique due to its combination of a thiazole ring, allyl group, and phenylhydrazinecarboxamide moiety, which imparts distinct chemical and biological properties not found in simpler aromatic compounds.
This detailed article provides a comprehensive overview of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C21H21BrN4O3S |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
1-[(E)-[4-(5-bromo-2,4-dimethoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-3-phenylurea |
InChI |
InChI=1S/C21H21BrN4O3S/c1-4-10-26-17(15-11-16(22)19(29-3)12-18(15)28-2)13-30-21(26)25-24-20(27)23-14-8-6-5-7-9-14/h4-9,11-13H,1,10H2,2-3H3,(H2,23,24,27)/b25-21+ |
Clé InChI |
BMUQSFXAQWLHRU-NJNXFGOHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1C2=CS/C(=N/NC(=O)NC3=CC=CC=C3)/N2CC=C)Br)OC |
SMILES canonique |
COC1=CC(=C(C=C1C2=CSC(=NNC(=O)NC3=CC=CC=C3)N2CC=C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)

![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14948773.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)

![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)


![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)
